molecular formula C23H22N4O4S B2733310 7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1030110-34-9

7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2733310
CAS RN: 1030110-34-9
M. Wt: 450.51
InChI Key: IPANUBXDPZJDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Novel Quinazoline Derivatives and Their Applications

  • Anticancer and Antimicrobial Activities :

    • A study on benzo[d]thiazolyl substituted-2-quinolone hybrids, including quinazoline derivatives, showed significant anticancer activity against MCF-7 and WRL68 cancer cells. The most potent compound displayed prominent binding interactions at the active site of the EGFR tyrosine kinase enzyme. Additionally, some compounds exhibited notable in vitro antibacterial activity, particularly against E. coli, indicating potential for developing anticancer and antimicrobial agents (Bolakatti et al., 2020).
  • Antibacterial and Antitubercular Properties :

    • Research on N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-Thiazole hybrids revealed potent antibacterial action, particularly against Mycobacterium tuberculosis H37RV. The structural identification of these derivatives was confirmed through various spectroscopic techniques, and some compounds displayed better antibacterial activity at minimal inhibitory concentrations compared to the reference drug Isoniazide (Nagaladinne et al., 2020).
  • Antimicrobial and Antioxidant Potential :

    • A series of 2,3-disubstituted quinazoline-4(3H)-ones was synthesized and screened for in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, these compounds were evaluated for their antioxidant potential through the DPPH assay method, revealing profound antioxidant potential in some derivatives (Kumar et al., 2011).
  • Broad-Spectrum Antimicrobial Activity :

    • A novel series of quinazoline derivatives demonstrated a broad-spectrum activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The study provided insights into pharmacophoric features responsible for the antibacterial activity, highlighting the significance of hydrophobic, electronic, and topological descriptors (Buha et al., 2012).

properties

IUPAC Name

7-(3-methylbutyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14(2)8-9-27-22(28)16-10-18-19(30-13-29-18)11-17(16)24-23(27)32-12-20-25-21(26-31-20)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANUBXDPZJDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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